

Pyrazol-4-ol Derivatives: A Technical Guide to Pharmaceutical Applications & Synthesis

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

CAS No.: 1202030-25-8

Cat. No.: B1382304

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Executive Summary

The pyrazol-4-ol (4-hydroxypyrazole) scaffold represents a distinct and under-exploited chemical space within the broader azole family. Unlike their ubiquitous isomers, the pyrazol-5-ones (e.g., edaravone, metamizole), pyrazol-4-ol derivatives possess unique electronic properties driven by the 4-hydroxy group's ability to act as both a hydrogen bond donor/acceptor and a radical trap. This guide analyzes the scaffold's emerging role as a potent ferroptosis inhibitor and its established utility in kinase inhibition, providing actionable synthesis protocols and validation workflows.

Chemical Fundamentals & Tautomerism

The pharmacological versatility of pyrazol-4-ol stems from its tautomeric equilibrium. Unlike pyrazol-5-ols, which often exist predominantly in the keto-form (pyrazolone) in solution, 4-hydroxypyrazoles retain significant aromatic character in their enol form, which is crucial for their antioxidant capacity.

Tautomeric Equilibrium

The 4-hydroxypyrazole core exists in equilibrium between the aromatic enol form (A) and the non-aromatic keto form (B) (pyrazolin-4-one).

- Enol Form (A): Stabilized by aromaticity; functions as a Hydrogen Atom Transfer (HAT) agent (critical for ferroptosis inhibition).
- Keto Form (B): Electrophilic at the carbonyl carbon; less common in polar solvents but relevant for specific metabolic pathways.

Structural Advantages

- Radical Trapping: The O-H bond at position 4, when flanked by electron-donating groups (e.g., amino groups), has a low bond dissociation energy (BDE), allowing it to quench lipid peroxy radicals effectively.
- Kinase Binding: The 4-OH group can serve as a hinge-binder in ATP pockets, mimicking the hydrogen bonding patterns of purine bases.

Therapeutic Applications

Emerging Frontier: Ferroptosis Inhibition

Recent studies (e.g., HW-3 derivatives) have identified pyrazol-4-ols as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation.[\[1\]](#)

- Mechanism: Pyrazol-4-ols act as Radical-Trapping Antioxidants (RTAs). They intercept chain-carrying lipid peroxy radicals (LOO•), converting them to stable lipid hydroperoxides (LOOH) and preventing membrane damage.[\[1\]](#)
- Potency: Optimized derivatives (e.g., Compound 25) have demonstrated EC50 values in the nanomolar range (8.6 nM), outperforming the standard reference Ferrostatin-1.

Established Domain: Kinase Inhibition (CDK/VEGFR)

The pyrazole scaffold is a privileged structure in kinase inhibition (e.g., Crizotinib, Ruxolitinib). The 4-hydroxy variant offers a specific binding mode:

- **CDK2 Inhibition:** N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives utilize the pyrazole ring to anchor the molecule within the ATP binding pocket via H-bonds to the hinge region (e.g., Leu83 in CDK2).
- **Binding Geometry:** The planar nature of the aromatic pyrazol-4-ol allows it to sandwich between hydrophobic residues (Gatekeeper residues) while the hydroxyl group interacts with hydrophilic pockets.

Antimicrobial & Antifungal Activity

4-Hetarylpyrazole derivatives have shown significant efficacy against *Candida albicans* and *Staphylococcus aureus*. The 4-OH group is often derivatized (e.g., O-alkylation) to modulate lipophilicity, enhancing cell membrane penetration.

Experimental Protocols

Synthesis of the Pyrazol-4-ol Core

Note: Direct synthesis of 4-hydroxypyrazoles is less trivial than 5-pyrazolones. The following protocol utilizes the oxidation of a pyrazolidin-3-one precursor, a robust method for accessing the 4-ol core.

Protocol: Oxidation of 1-Phenylpyrazolidin-3-one

- **Precursor Preparation:** Dissolve 1-phenylpyrazolidin-3-one (10 mmol) in ethanol (50 mL).
- **Oxidant Addition:** Add a solution of Iron(III) Chloride (FeCl_3 , 20 mmol) in water (10 mL) dropwise to the stirring reaction mixture.
 - **Causality:** FeCl_3 acts as a mild single-electron oxidant, converting the saturated pyrazolidine ring to the aromatic pyrazole system while introducing the oxygen functionality (or oxidizing an existing intermediate).
- **Reaction:** Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the starting material (lower R_f) should disappear.
- **Work-up:**

- Cool to room temperature.
- Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from Ethanol/Water to yield 1-phenyl-1H-pyrazol-4-ol.

Biological Validation: Ferroptosis Suppression Assay

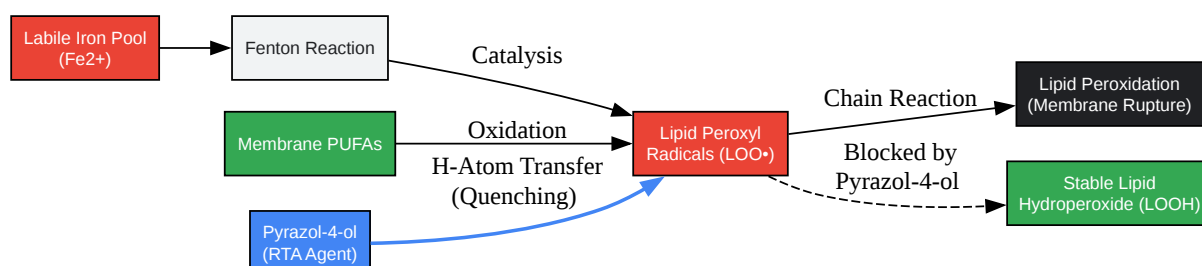
To validate the RTA activity of a new pyrazol-4-ol derivative.

- Cell Culture: Seed HT-1080 (fibrosarcoma) cells in 96-well plates (5,000 cells/well).
- Induction: Treat cells with RSL3 (100 nM), a GPX4 inhibitor that induces ferroptosis.
- Treatment: Co-treat with the test pyrazol-4-ol derivative at varying concentrations (1 nM – 10 μM). Include Ferrostatin-1 (1 μM) as a positive control.
- Lipid ROS Measurement (Critical Step):
 - After 4 hours, add C11-BODIPY (581/591) probe (2 μM) to the culture media.
 - Incubate for 30 minutes at 37°C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) C11-BODIPY shifts fluorescence from red to green upon oxidation by lipid peroxides.
- Readout: Measure fluorescence using a flow cytometer or plate reader (Ex/Em: 488/530 nm for oxidized form).
- Data Analysis: Calculate the % inhibition of lipid ROS generation relative to the RSL3-only control.

Visualizations

Mechanism of Action: Ferroptosis Inhibition

The following diagram illustrates how pyrazol-4-ol derivatives intervene in the ferroptotic pathway by trapping lipid radicals.

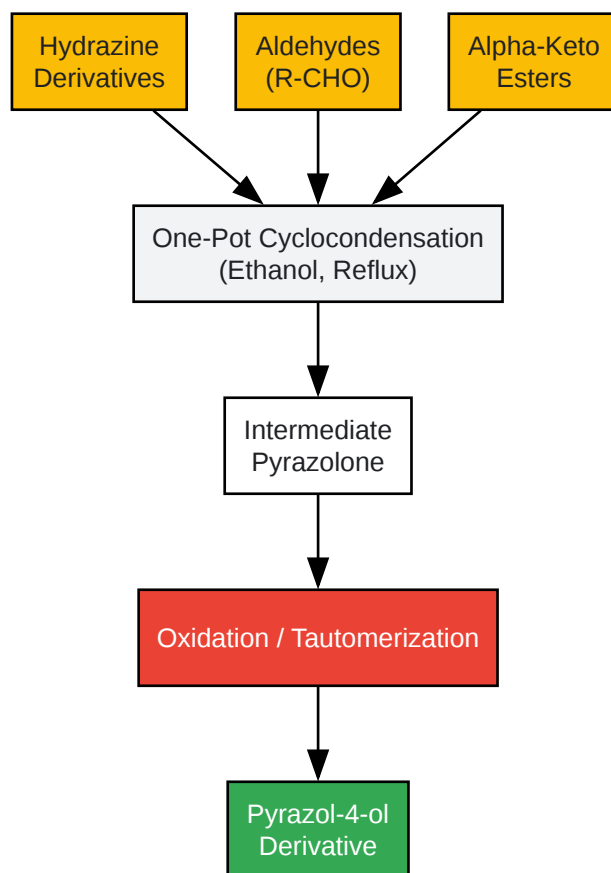


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Caption: Pyrazol-4-ol derivatives act as Radical-Trapping Antioxidants (RTAs), intercepting lethal lipid peroxy radicals generated during ferroptosis.

Synthesis Workflow: Multicomponent Approach

While oxidation is one route, multicomponent reactions (MCRs) offer diversity.



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Caption: General workflow for accessing pyrazol-4-ol scaffolds via cyclocondensation and subsequent stabilization.

Comparative Data: Anticancer Potency[7][8]

The table below summarizes the potency of pyrazol-4-ol related derivatives against key cancer targets.

Compound Class	Target	Cell Line / Assay	IC50 / EC50	Mechanism Note
HW-3 Derivative (Cmpd 25)	Ferroptosis (GPX4)	HT-1080 (Fibrosarcoma)	8.6 nM	Radical Trapping (RTA)
N,4-di-pyrazolyl-pyrimidine	CDK2 / Cyclin A	OVCAR5 (Ovarian)	5 nM (Ki)	ATP Competitive Inhibition
Pyrazolyl-thiadiazine	Non-specific	MCF-7 (Breast)	~5.2 μ M	Apoptosis Induction
Ferrostatin-1 (Control)	Ferroptosis	HT-1080	23.4 nM	Standard RTA Reference

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- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI Molecules. URL:[[Link](#)] Significance:[6][7][8][9][10] Details the binding mode of pyrazole derivatives in the CDK2 ATP pocket.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: MDPI Molecules. URL:[[Link](#)] Significance: Provides crystallographic and NMR evidence for the tautomeric preferences of hydroxy-pyrazoles.[11]
- Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Source: Chemical Methodologies.[3][4][12][13][14][15][16][17] URL:[[Link](#)] Significance: Demonstrates the chemical versatility and antimicrobial potential of 4-substituted pyrazoles.
- Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Source: Signal Transduction and Targeted Therapy (Nature). URL:[[Link](#)] Significance: Contextualizes the role of radical-trapping antioxidants in modern drug discovery.

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